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Compound of Interest

Compound Name:
5-cyclopropyl-2-methoxybenzoic

acid

CAS No.: 1551181-02-2

Cat. No.: B6235884

Get Quote

Executive Summary & Structural Context
5-Cyclopropyl-2-methoxybenzoic acid is a bifunctional aromatic building block characterized

by an ortho-methoxy carboxylic acid core and a meta-positioned cyclopropyl ring. Its

fragmentation behavior is governed by two competing mechanistic drivers:[1][2]

The Ortho-Effect: The interaction between the C2-methoxy group and the C1-carboxylic acid,

leading to characteristic neutral losses (H₂O, CH₂O).

Cyclopropyl Stability vs. Ring Opening: The C5-cyclopropyl group adds significant

lipophilicity and unique fragmentation channels (loss of C₂H₄) that distinguish it from

isopropyl or propyl analogs.

Key Diagnostic Ion (ESI-):m/z 147 (Decarboxylated core). Key Diagnostic Ion (EI):m/z 174

(Ortho-elimination of water) and m/z 164 (Loss of ethylene from cyclopropyl).
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Experimental Protocols
To ensure reproducibility, the following self-validating protocols are recommended. These

workflows cover both high-resolution LC-MS/MS (for purity/metabolite ID) and GC-MS (for

volatile impurity profiling).

Protocol A: LC-ESI-MS/MS (Negative Mode)
Rationale: Carboxylic acids ionize most efficiently in negative mode, producing clean [M-H]⁻

precursors.

System: Triple Quadrupole (QqQ) or Q-TOF.

Mobile Phase:

A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for higher sensitivity).

B: Acetonitrile.

Ion Source Parameters:

Spray Voltage: -2.5 kV to -3.5 kV.

Capillary Temp: 300–350 °C.

Sheath Gas: 35–45 arb units.

Validation Check: Inject 2-Methoxybenzoic acid (Standard). Ensure detection of m/z 151 →

107 transition.

Protocol B: GC-EI-MS (70 eV)
Rationale: Provides structural fingerprinting via radical cation fragmentation.

Derivatization (Optional but Recommended): TMS-derivatization (BSTFA + 1% TMCS, 60°C,

30 min) prevents tailing of the free acid.

Note: The data below refers to the underivatized free acid for direct structural correlation.
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Column: HP-5ms or equivalent (30m x 0.25mm, 0.25µm).

Temp Program: 60°C (1 min) → 20°C/min → 280°C (5 min).

Fragmentation Analysis & Pathways
Electrospray Ionization (ESI-): The Decarboxylation
Pathway
In negative mode, the fragmentation is dominated by the stability of the anion.

Precursor: [M-H]⁻ at m/z 191.

Primary Fragment: Loss of CO₂ (44 Da).[3]

Mechanism: Inductive cleavage of the carboxylate group.

Product: m/z 147 (4-cyclopropyl-1-methoxybenzene anion).

Secondary Fragment: Loss of Methyl Radical (•CH₃) from the methoxy group (High Energy

CID).

Product: m/z 176 (Radical anion, less common in standard ESI).

Electron Ionization (EI): The Ortho-Effect & Ring
Opening
The EI spectrum is more complex and structurally informative. The molecular ion (m/z 192) is

distinct.

The Ortho-Effect (Diagnostic for 2-Methoxy):

The close proximity of the methoxy oxygen and the carboxylic acid hydrogen facilitates a

6-membered transition state.

Pathway: [M]⁺• (192) → Loss of H₂O (18 Da) → m/z 174.
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Note: This distinguishes it from 3-methoxy or 4-methoxy isomers, which primarily lose •OH

(m/z 175) or •OCH₃ (m/z 161).

Cyclopropyl Degradation:

Cyclopropyl rings on aromatic systems can undergo ring opening followed by the loss of

ethylene (C₂H₄, 28 Da).

Pathway: [M]⁺• (192) → Loss of C₂H₄ → m/z 164.

Alternatively, the cyclopropyl group can be lost entirely as a radical (•C₃H₅, 41 Da) to yield

m/z 151.

Visualization of Fragmentation Pathways
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Caption: Predicted Electron Ionization (EI) fragmentation pathway highlighting the competitive

Ortho-Effect and Cyclopropyl ring opening.

Comparative Performance: Target vs. Alternatives
In drug development, verifying the integrity of the cyclopropyl ring is critical, as it is often prone

to ring-opening during synthesis. The table below compares the target molecule against its

most common structural analog (the isopropyl derivative) and the core scaffold.
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Table 1: Diagnostic Ion Comparison
Feature Target Molecule

Alternative A:

Isopropyl Analog

Alternative B: Core

Scaffold

Compound Name
5-Cyclopropyl-2-

methoxybenzoic acid

5-Isopropyl-2-

methoxybenzoic acid

2-Methoxybenzoic

acid

Molecular Weight 192.2 g/mol 194.2 g/mol 152.1 g/mol

Molecular Ion (EI) m/z 192 m/z 194 m/z 152

Key Difference Cyclopropyl (C₃H₅) Isopropyl (C₃H₇) No Alkyl Sub.

Diagnostic Loss 1
-28 Da (C₂H₄)(Ring

opening)

-15 Da ([4]•CH₃)

(Gem-dimethyl loss)
N/A

Resulting Ion 1 m/z 164 m/z 179 N/A

Ortho Effect m/z 174 (M-18) m/z 176 (M-18) m/z 134 (M-18)

Base Peak (ESI-) m/z 147 (M-H-CO₂) m/z 149 (M-H-CO₂) m/z 107 (M-H-CO₂)

Analysis:

Differentiation: The Target (192) and Alternative A (194) are separated by only 2 Da.

QC Check: If your spectrum shows a strong loss of 15 Da (M-15), your sample is likely

contaminated with the Isopropyl analog (a common synthetic by-product if the

cyclopropanation is incomplete or uses isopropyl precursors). The Target molecule should

not show a strong M-15 peak relative to M-28.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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